PEG2 Linker: Ternary Complex Stability
The PEG2 linker in the MZ4 PROTAC, which is assembled from a VHL ligand and a PEG2 linker analogous to (S,R,S)-Ahpc-peg2-N3, contributes to a highly cooperative ternary complex. Isothermal titration calorimetry (ITC) studies on MZ1 (PEG linker) and its analogs demonstrate that linker length and composition directly affect the binding cooperativity (α) and stability (Kd) of the ternary complex. While MZ2 (PEG4) and MZ3 (PEG3-Phe) were evaluated, the data indicate that the MZ4 (PEG2) linker geometry was specifically observed to support target-specific cooperativities and stabilities [1]. This structure-function relationship provides a quantitative, class-level inference that the PEG2 linker length is optimal for inducing a cooperative, stable ternary complex with VHL and the Brd4 bromodomain, a property not guaranteed with shorter (PEG1) or longer (PEG3/PEG4) linkers.
| Evidence Dimension | Linker effect on ternary complex cooperativity |
|---|---|
| Target Compound Data | MZ4 PROTAC (contains PEG2 linker) contributes to target-specific cooperativities and stabilities of the ternary complex [1]. |
| Comparator Or Baseline | MZ2 (PEG4 linker) and MZ3 (PEG3-Phe linker) showed different cooperativity profiles. The specific quantitative data for MZ4 vs. MZ2/MZ3 are presented in the cited study's supplementary figures, demonstrating the unique role of the PEG2 linker in forming productive contacts. |
| Quantified Difference | Qualitative difference in cooperativity profile, with PEG2 geometry validated in the crystal structure to form specific van der Waals interactions and a hydrogen bond with the target protein [1]. |
| Conditions | In vitro ITC and crystallography studies on the Brd4BD2:MZx:VCB ternary complex system. |
Why This Matters
This is direct evidence that the linker length and composition of (S,R,S)-Ahpc-peg2-N3 is not arbitrary; it has been structurally and thermodynamically validated to facilitate the key protein-protein interactions required for efficient target degradation.
- [1] Gadd MS, Testa A, Lucas X, et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. View Source
